molecular formula C5H4BrN3O B1464404 2-(Azidomethyl)-5-bromofuran CAS No. 1250753-90-2

2-(Azidomethyl)-5-bromofuran

Cat. No.: B1464404
CAS No.: 1250753-90-2
M. Wt: 202.01 g/mol
InChI Key: GRNJHNSDWHDFPI-UHFFFAOYSA-N
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Description

2-(Azidomethyl)-5-bromofuran is an organic compound that features both azido and bromine functional groups attached to a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azidomethyl)-5-bromofuran typically involves the bromination of furan followed by the introduction of the azido group. One common method starts with the bromination of furan to produce 5-bromofuran. This intermediate is then subjected to a nucleophilic substitution reaction with sodium azide to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 2-(Azidomethyl)-5-bromofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide, amines, thiols.

    Cycloaddition: Alkynes, copper catalysts for Huisgen cycloaddition.

    Reduction: Triphenylphosphine, hydrogen gas with palladium catalysts.

Major Products:

    Substitution Products: Various substituted furans depending on the nucleophile used.

    Cycloaddition Products: Triazole derivatives.

    Reduction Products: Aminomethyl derivatives of furan.

Mechanism of Action

The mechanism of action of 2-(Azidomethyl)-5-bromofuran is primarily based on the reactivity of its functional groups:

    Azido Group: Participates in cycloaddition reactions, forming stable triazole rings which can interact with various biological targets.

    Bromine Atom:

Properties

IUPAC Name

2-(azidomethyl)-5-bromofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrN3O/c6-5-2-1-4(10-5)3-8-9-7/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRNJHNSDWHDFPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)Br)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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